N'-(4-ethoxybenzylidene)isonicotinohydrazide
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Overview
Description
N’-(4-ethoxybenzylidene)isonicotinohydrazide is a derivative of isonicotinoyl hydrazones, which are known for their diverse pharmacological activities. This compound is synthesized by the condensation of isoniazid with 4-ethoxybenzaldehyde. It has shown potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzylidene)isonicotinohydrazide involves the reaction of equimolar quantities of 4-ethoxybenzaldehyde and isoniazid in absolute ethanol. The mixture is refluxed for several hours, typically around 7 hours, to ensure the completion of the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent usage, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Condensation Reactions: Formation of hydrazones by reacting with aldehydes or ketones.
Oxidation and Reduction:
Substitution Reactions: Possible substitution at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of ethanol and a catalytic amount of glacial acetic acid.
Oxidation/Reduction:
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, condensation with different aldehydes or ketones would yield various hydrazone derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown anticonvulsant activity in various seizure models, indicating its potential as a therapeutic agent for epilepsy.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.
Anticancer Research:
Mechanism of Action
The exact mechanism of action of N’-(4-ethoxybenzylidene)isonicotinohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anticonvulsant activity may involve modulation of neurotransmitter systems or ion channels in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-ethoxybenzylidene)isonicotinohydrazide
- N’-(3-fluorobenzylidene)isonicotinohydrazide
- N’-(diphenylmethylene)isonicotinohydrazide
Uniqueness
N’-(4-ethoxybenzylidene)isonicotinohydrazide stands out due to its specific substitution pattern, which may confer unique pharmacological properties. For example, the presence of the 4-ethoxy group could influence its lipophilicity and, consequently, its ability to cross biological membranes .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-14-5-3-12(4-6-14)11-17-18-15(19)13-7-9-16-10-8-13/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
PNEMHYMYETUTDJ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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